molecular formula C17H13ClN2O2 B14163891 2-chloro-N-(2-methoxyphenyl)quinoline-4-carboxamide CAS No. 444110-55-8

2-chloro-N-(2-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B14163891
CAS No.: 444110-55-8
M. Wt: 312.7 g/mol
InChI Key: UGBKLDLDACJMGE-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxyphenyl)quinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxyphenyl)quinoline-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-chloro-N-(2-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-chloro-N-(2-methoxyphenyl)quinoline-4-carboxamide can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

444110-55-8

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

2-chloro-N-(2-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C17H13ClN2O2/c1-22-15-9-5-4-8-14(15)20-17(21)12-10-16(18)19-13-7-3-2-6-11(12)13/h2-10H,1H3,(H,20,21)

InChI Key

UGBKLDLDACJMGE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)Cl

solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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